molecular formula C22H21FN6O3 B2873499 1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1005998-11-7

1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2873499
CAS No.: 1005998-11-7
M. Wt: 436.447
InChI Key: ZMXCDCSVJBRIJN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H21FN6O3 and its molecular weight is 436.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on the synthesis and biological evaluation of novel derivatives related to 1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, exploring their potential as anticancer and anti-5-lipoxygenase agents. A study by Rahmouni et al. (2016) synthesized a series of compounds, finding some with promising cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential applications in cancer treatment and inflammatory conditions Rahmouni et al., 2016.

Antimicrobial and Antiproliferative Activities

Investigations into the antimicrobial and antiproliferative activities of related compounds have shown promising results. For example, the work of Hafez et al. (2015) on polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives demonstrated significant antibacterial effects, suggesting potential applications in combating bacterial infections Hafez et al., 2015.

Inhibitory Activity Against Enzymes

Compounds structurally related to this compound have been evaluated for their inhibitory activity against enzymes relevant to disease processes. The study by Alam et al. (2016) found that certain pyrazole derivatives exhibit topoisomerase IIα inhibitory activity, highlighting their potential as anticancer agents Alam et al., 2016.

Molecular Docking and Computational Studies

Molecular docking and computational studies have been employed to understand the interaction mechanisms of these compounds with biological targets. Fahim et al. (2021) conducted molecular docking studies to investigate the interaction of synthesized compounds with enzymes implicated in inflammation and breast cancer, providing insights into their potential therapeutic applications Fahim et al., 2021.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3/c1-12-9-18(29(27-12)22-24-17-4-2-3-16(17)21(32)26-22)25-20(31)13-10-19(30)28(11-13)15-7-5-14(23)6-8-15/h5-9,13H,2-4,10-11H2,1H3,(H,25,31)(H,24,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXCDCSVJBRIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C4=NC5=C(CCC5)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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